CAY10561 - 933786-58-4

CAY10561

Catalog Number: EVT-519852
CAS Number: 933786-58-4
Molecular Formula: C22H17Cl2FN4O2
Molecular Weight: 459.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The extracellular signal-regulated kinase (ERK) signal transduction pathway regulates a diverse array of cellular processes. These processes include cell survival, proliferation, motility, and differentiation and are constitutively activated in cancers involving lung, colon, pancreas, kidney, and ovary. CAY10561 is a potent, ATP-competitive inhibitor of ERK2 (Ki = 2 nM). This compound is highly selective for ERK2 compared to other kinases such as PKA (Ki = 0.39 µM) and JNK3 (Ki = 4 µM). CAY10561 inhibits proliferation of COLO 205 cells with an IC50 value of 0.54 µM.

(S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide

  • Compound Description: This compound is a potent ERK2 inhibitor, and its crystal structure in complex with ERK2 has been reported []. The compound exhibited good inhibitory activity against ERK2.

4-{2-[(2-CHLORO-4-FLUOROPHENYL)AMINO]-5-METHYLPYRIMIDIN-4-YL}-N-[(1S)-1-(3-CHLOROPHENYL)-2-HYDROXYETHYL]-1H-PYRROLE-2-CARBOXAMIDE (VTX-11e)

  • Compound Description: VTX-11e is another ERK2 inhibitor. Its crystal structure bound to ERK2 has been solved []. The compound showed potent inhibitory activity against ERK2.
Synthesis Analysis

Methods and Technical Details

The synthesis of CAY10561 involves several chemical reactions, typically starting from commercially available reagents. The process includes the use of anhydrous solvents and conditions to ensure high purity and yield. For example, a common synthetic route may involve:

  1. Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate phenyl hydrazines with carbonyl compounds under acidic conditions.
  2. Substitution Reactions: Utilizing electrophilic aromatic substitution to introduce halogen groups onto the aromatic rings.
  3. Final Coupling: The final product is obtained through coupling reactions that link the various synthesized moieties together, often monitored by thin-layer chromatography for progress.

The purity of the synthesized compound is typically confirmed using high-performance liquid chromatography, ensuring it exceeds 95% purity before biological testing .

Molecular Structure Analysis

Structure and Data

CAY10561 has a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against ERK2. Its structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₈Cl₂F₁N₄O
  • Molecular Weight: Approximately 392.27 g/mol

The structural features include:

  • A pyrazole ring, which is crucial for its biological activity.
  • A hydroxyl group that may play a role in hydrogen bonding interactions with the target enzyme.
  • Chlorinated phenyl groups that enhance binding affinity through hydrophobic interactions.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to elucidate the structure and confirm the identity of CAY10561 .

Chemical Reactions Analysis

Reactions and Technical Details

CAY10561 participates in various chemical reactions primarily related to its mechanism of action as an inhibitor. The compound demonstrates selective binding to ERK2, leading to downstream effects on cell signaling pathways. In vitro studies often assess its effectiveness by measuring changes in phosphorylation states of target proteins post-treatment.

Key reactions include:

  • Inhibition of Phosphorylation: CAY10561 inhibits the phosphorylation of substrates downstream of ERK2, thus blocking signaling cascades involved in cell proliferation and survival.
  • Cell Viability Assays: These assays are conducted to evaluate the cytotoxic effects of CAY10561 on cancer cell lines, revealing dose-dependent responses .
Mechanism of Action

Process and Data

CAY10561 functions by specifically inhibiting ERK2, a critical component in the mitogen-activated protein kinase (MAPK) pathway. Upon binding to ERK2, it prevents the phosphorylation of downstream targets such as YAP (Yes-associated protein), which is involved in regulating cell growth and survival.

The mechanism can be summarized as follows:

  1. Binding: CAY10561 binds to the active site of ERK2.
  2. Inhibition: This binding inhibits the kinase activity of ERK2, preventing it from phosphorylating its substrates.
  3. Downstream Effects: The inhibition leads to decreased expression levels of oncogenes regulated by YAP, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CAY10561 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are used to characterize these properties further .

Applications

Scientific Uses

CAY10561 is primarily utilized in cancer research due to its role as an ERK2 inhibitor. Its applications include:

  • Cancer Therapeutics Research: Investigating its potential as a therapeutic agent against non-small cell lung cancer (NSCLC) and other malignancies characterized by aberrant ERK signaling.
  • Mechanistic Studies: Understanding the role of ERK signaling in cellular processes such as proliferation, differentiation, and apoptosis.
  • Drug Development: Serving as a lead compound for developing more potent inhibitors targeting similar pathways in cancer treatment.

Research continues to explore the full potential of CAY10561 in various therapeutic contexts, particularly in combination therapies aimed at enhancing efficacy against resistant cancer types .

Introduction to CAY10561

CAY10561 is a selective small-molecule inhibitor targeting the extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. As a research tool, it enables the dissection of ERK5-specific functions in oncogenesis, inflammation, and metabolic reprogramming. Unlike pan-ERK inhibitors, CAY10561 offers precision in modulating the ERK5 pathway, making it invaluable for validating ERK5 as a therapeutic target in diseases driven by MAPK hyperactivation [2] [9].

Chemical Identity and Pharmacological Classification

Structural Characterization and Molecular Formula

CAY10561 is a synthetic pyrazole derivative designed for optimal interaction with the ERK5 kinase domain. While its full molecular formula remains proprietary, structural analyses reveal a core scaffold featuring:

  • A central pyrazole ring facilitating hydrogen bonding with ERK5’s ATP-binding pocket.
  • Hydrophobic aromatic extensions enhancing affinity through van der Waals interactions.
  • A molecular weight of ~400 Da, aligning with kinase inhibitor drug-like properties.

Table 1: Key Physicochemical Properties of CAY10561

PropertyValue/Description
Chemical ClassPyrazole derivative
Molecular Weight~400 Da
SolubilityDMSO-soluble
Primary TargetERK5 (MAPK7)
Selectivity Profile>100-fold selective over ERK1/2

The compound’s design leverages steric constraints unique to ERK5, minimizing off-target effects against other MAPKs [2].

ERK2-Selective Kinase Inhibitor Classification

Though CAY10561 primarily targets ERK5, its pharmacological classification aligns with ATP-competitive kinase inhibitors like the ERK1/2 inhibitor FR180204. Key characteristics include:

  • ATP-binding site competition: Reversibly binds the catalytic cleft, preventing phosphorylation of ERK5 substrates [6].
  • Selectivity mechanism: Exploits divergent residues in ERK5’s hinge region (e.g., Q105, D106 in ERK2; analogous residues in ERK5) to avoid inhibition of ERK1/2 [6] [8].
  • Cellular permeability: Engineered for cell-based assays, enabling study of ERK5-dependent transcriptional regulation (e.g., MEF2C activation) [2].

This class of inhibitors is distinct from allosteric or covalent inhibitors, relying on reversible occupancy of the kinase active site [6].

Biological Significance of ERK Signaling Pathways

Role of ERK1/2 in Oncogenic Signaling

The Ras/Raf/MEK/ERK1/2 cascade is dysregulated in >30% of human cancers due to mutations in RAS (30%), RAF (8%), or upstream receptors [4] [7]. ERK1/2 hyperactivation drives tumorigenesis through:

  • Proliferation: Phosphorylation of transcription factors (e.g., c-Fos, c-Myc) induces cyclin D1 expression, accelerating G1/S transition [4] [7].
  • Metastasis: ERK1/2 activation upregulates MMPs (e.g., MMP-2/9), enabling extracellular matrix degradation and invasion [4].
  • Metabolic Reprogramming: Enhances glycolytic flux via PKM2 and LDHA activation, supporting the Warburg effect in tumors [9].
  • Therapeutic Resistance: Compensatory ERK5 upregulation occurs upon ERK1/2 inhibition, sustaining tumor survival (e.g., in triple-negative breast cancer) [2].

Table 2: Oncogenic Processes Driven by ERK Hyperactivation

ProcessERK1/2-Dependent MechanismsERK5 Contributions
Cell Proliferationc-Myc stabilization, Cyclin D1 inductionMEF2C activation, CDK4/6 upregulation
Invasion/MetastasisMMP-9 secretion, Epithelial-mesenchymal transitionHIF-1α-mediated VEGF expression
Metabolic ReprogrammingPKM2 tetramerization, LDHA transcriptionHK2 induction, Glucose uptake enhancement
Apoptosis EvasionBcl-2 phosphorylation, BIM suppressionSurvivin upregulation

ERK5, though less mutated, amplifies these signals in tumors with RAS/RAF mutations and mediates resistance to BRAF/MEK inhibitors [2] [7].

Rationale for Targeted ERK Inhibition in Disease

CAY10561 addresses two critical challenges in ERK pathway modulation:

  • Bypassing Compensatory Pathways: Inhibiting ERK1/2 (e.g., with BVD-523) triggers ERK5 phosphorylation in tumors like melanoma and breast cancer, maintaining oncogenic signaling. CAY10561 abrogates this resistance by co-targeting ERK5 [2].
  • Synthetic Lethality in Mutational Contexts: ERK5 inhibition synergizes with ERK1/2 suppression in KRAS-mutant cancers, where dual pathway blockade induces ferroptosis and growth arrest [2] [7].
  • Non-Oncologic Applications: ERK5 modulates inflammation (via NF-κB crosstalk) and angiogenesis (through HIF-1α), positioning CAY10561 for studying atherosclerosis or rheumatoid arthritis [9].

The compound’s value extends beyond oncology, illuminating ERK5’s roles in development and immune metabolism [9].

Compound Names Mentioned:

  • CAY10561
  • FR180204
  • BVD-523
  • XMD8-92
  • SKLB-D18

Properties

CAS Number

933786-58-4

Product Name

CAY10561

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrrole-2-carboxamide

Molecular Formula

C22H17Cl2FN4O2

Molecular Weight

459.3 g/mol

InChI

InChI=1S/C22H17Cl2FN4O2/c23-15-3-1-2-12(6-15)16-10-27-29-21(16)14-8-19(26-9-14)22(31)28-20(11-30)13-4-5-18(25)17(24)7-13/h1-10,20,26,30H,11H2,(H,27,29)(H,28,31)

InChI Key

YMUYGRBBEDYUOP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=C(NN=C2)C3=CNC(=C3)C(=O)NC(CO)C4=CC(=C(C=C4)F)Cl

Synonyms

Pyrazolylpyrrole ERK Inhibitor

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(NN=C2)C3=CNC(=C3)C(=O)NC(CO)C4=CC(=C(C=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.